Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate
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Overview
Description
Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate is a complex organic compound that features a pyridine ring, a phenyl ring, and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions typically involve solvents like ethanol and temperatures ranging from ambient to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl(2-pyridinyl)acetonitrile: Shares the pyridine and phenyl rings but differs in the functional groups attached.
2-Pyridylethylamine: Contains a pyridine ring but lacks the phenyl and hydrazinylidene groups.
Uniqueness
Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate is unique due to its combination of a pyridine ring, a phenyl ring, and a hydrazinylidene group, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
138622-17-0 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-16(20)12(2)18-19-15-10-5-4-8-13(15)14-9-6-7-11-17-14/h4-11,19H,3H2,1-2H3 |
InChI Key |
OPFFQUGRCFSOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C2=CC=CC=N2)C |
Origin of Product |
United States |
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